tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate
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Overview
Description
tert-Butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyimino group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of solvents such as hexane for recrystallization to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydroxyimino group.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the pyridinyl group.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the hydroxyimino group.
tert-Butyl N-(piperidin-4-yl)carbamate: Features a piperidinyl group instead of the pyridinyl group.
Uniqueness
tert-Butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is unique due to the presence of both the hydroxyimino and pyridinyl groups. This combination provides distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOJRZVMPVFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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